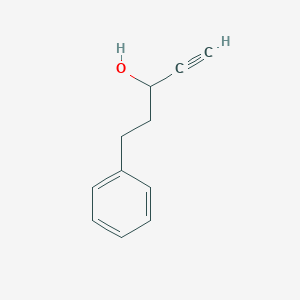

5-Phenylpent-1-yn-3-ol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-phenylpent-1-yn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h1,3-7,11-12H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYWMXFWIZGWSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(CCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Phenylpent 1 Yn 3 Ol and Its Analogues

Direct Synthesis of 5-Phenylpent-1-yn-3-ol

The most direct and widely employed method for synthesizing this compound involves the alkynylation of a suitable carbonyl substrate. This process entails the addition of an acetylenic nucleophile to an aldehyde.

Alkynylation Reactions of Carbonyl Substrates

Alkynylation reactions are fundamental to the formation of propargylic alcohols. The choice of reagents and reaction conditions is crucial for achieving high yields and selectivity.

Organometallic reagents are powerful tools for creating carbon-carbon bonds. In the synthesis of this compound, ethynylmagnesium bromide and species generated from butyllithium (B86547) are particularly prominent.

Ethynylmagnesium Bromide: This Grignard reagent is a common choice for the alkynylation of aldehydes. mdpi.com It is typically prepared in situ by the reaction of a simple Grignard reagent, such as ethylmagnesium bromide, with acetylene (B1199291) gas. mdpi.com The resulting ethynylmagnesium bromide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. For instance, the reaction of ethynylmagnesium bromide with 3-phenylpropanal (B7769412) in an appropriate solvent like tetrahydrofuran (B95107) (THF) yields this compound. This reaction is often conducted at low temperatures, such as -10°C, to control reactivity and minimize side reactions.

Butyllithium (BuLi): Butyllithium is another powerful organometallic reagent used to generate acetylides for alkynylation. thieme-connect.dethieme-connect.de The process typically involves the deprotonation of a terminal alkyne with BuLi to form a lithium acetylide. thieme-connect.de This highly nucleophilic species then readily reacts with an aldehyde. For the synthesis of this compound, a substituted alkyne can be treated with n-butyllithium in a solvent like THF at very low temperatures (e.g., -78°C) to form the lithium acetylide. orgsyn.orgorgsyn.org The subsequent addition of 3-phenylpropionaldehyde to this solution leads to the formation of the desired propargylic alcohol. orgsyn.orgorgsyn.org

| Organometallic Reagent | Precursor | Carbonyl Substrate | Product | Key Conditions |

| Ethynylmagnesium Bromide | Acetylene, Ethylmagnesium Bromide | 3-Phenylpropanal | This compound | THF, -10°C |

| n-Butyllithium | 1-Ethynylcyclohexene | 3-Phenylpropionaldehyde | 1-(Cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol | THF, -78°C orgsyn.orgorgsyn.org |

The choice of the carbonyl precursor is what defines the final structure of the propargylic alcohol.

Aldehydes: For the synthesis of secondary propargylic alcohols like this compound, an aldehyde is the required precursor. Specifically, 3-phenylpropanal is the key starting material that provides the 3-phenylpropyl group attached to the newly formed stereocenter. orgsyn.org

Ketones: To synthesize tertiary propargylic alcohols, a ketone is used as the electrophile. This results in two alkyl or aryl groups attached to the carbon bearing the hydroxyl group.

Utilization of Organometallic Reagents (e.g., Ethynylmagnesium Bromide, Butyllithium)

Synthesis of Structurally Related Propargylic Alcohols and Functionalized Analogues

The synthetic principles applied to this compound can be extended to produce a wide array of related structures with varying substituents and functionalities.

Preparative Routes for Substituted Phenylpentynols (e.g., 3-Methyl-5-phenylpent-1-yne-3-ol)

To create tertiary alcohols like 3-methyl-5-phenylpent-1-yne-3-ol, the alkynylation reaction is adapted to use a ketone as the starting material.

A common method involves the reaction of an acetylide with benzylacetone. For example, triethylsilylacetylene can be deprotonated with n-butyllithium in ethyl ether at low temperatures. The resulting lithium acetylide is then reacted with benzylacetone. Following an acidic workup and a desilylation step using potassium fluoride (B91410) in dimethylformamide, 3-methyl-5-phenylpent-1-yne-3-ol is obtained. prepchem.com

| Precursor | Ketone | Product | Key Reagents |

| Triethylsilylacetylene | Benzylacetone | 3-Methyl-5-phenylpent-1-yne-3-ol | n-Butyllithium, Potassium Fluoride prepchem.com |

Derivatization Strategies from Precursor Molecules

Functionalized analogues of propargylic alcohols can be prepared through various derivatization strategies, showcasing the versatility of these compounds in organic synthesis. Propargylic alcohols themselves are valuable precursors for a range of chemical transformations. They can undergo reactions such as oxidation, reduction, and rearrangement to yield a variety of functionalized molecules.

For instance, propargylic alcohols can be key starting materials in the synthesis of complex heterocyclic structures like pyrazoles and isoxazoles. researchgate.netresearchgate.net These transformations often proceed through in-situ generated intermediates.

Elucidating Chemical Reactivity and Transformation Pathways of 5 Phenylpent 1 Yn 3 Ol

Rearrangement Chemistry of Propargylic Alcohols

Propargylic alcohols, such as 5-Phenylpent-1-yn-3-ol, are prone to rearrangement reactions, which typically involve the 1,3-transposition of the hydroxyl group to form α,β-unsaturated carbonyl compounds.

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org The reaction mechanism involves the protonation of the alcohol, followed by a rate-determining 1,3-shift of the protonated hydroxyl group to form an allenol intermediate, which then tautomerizes to the more stable carbonyl compound. wikipedia.org

While specific studies on this compound are not prevalent, the reaction is broadly applicable. Modern methodologies often employ transition metal catalysts, such as gold complexes, to achieve this transformation under milder conditions, offering high yields and stereoselectivity for the E-alkene. nih.govacs.org For instance, gold(I) catalysts like IPrAuNTf2 have been shown to efficiently catalyze the Meyer-Schuster rearrangement of various propargylic alcohols. uniovi.es These reactions are often compatible with a range of functional groups. researchgate.net

Table 1: Representative Conditions for Gold-Catalyzed Meyer-Schuster Rearrangement

| Catalyst | Additive | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| PPh3AuNTf2 (1-2 mol%) | 4-methoxyphenylboronic acid (0.2 equiv) | Toluene (B28343) | Room Temperature | Good to Excellent | nih.gov |

| PPh3AuNTf2 (1-2 mol%) | Methanol (B129727) (1 equiv) | Toluene | Room Temperature | Good to Excellent | nih.gov |

| IPrAuNTf2 | Not specified | H2O/2-Propanol | 20-40 °C | High | uniovi.es |

Derivatives of this compound can be converted into highly reactive vinylallenes. orgsyn.orgorgsyn.org This transformation is typically achieved via an SN2'-type substitution reaction of a propargylic sulfonate derivative, such as a mesylate. orgsyn.org For example, the mesylate of 1-(Cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol, a close analog of the parent compound, reacts with an organocuprate reagent to yield the corresponding vinylallene. orgsyn.org

The reaction involves the formation of the mesylate from the propargylic alcohol, followed by reaction with a Gilman-type reagent. orgsyn.org This method provides a reliable route to substituted vinylallenes, which are valuable intermediates in subsequent reactions. acs.org

Table 2: Synthesis of a Vinylallene from a this compound Derivative

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(Cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol | 1. MeMgCl, MsCl, THF 2. LiBr, CuBr, MeMgCl | (5-(Cyclohex-1-en-1-yl)hexa-3,4-dien-1-yl)benzene | 81% | orgsyn.org |

Meyer-Schuster and Related Isomerizations

Intramolecular Cyclization Reactions

The structure of this compound, with its phenyl group and reactive alkyne moiety, is well-suited for intramolecular cyclization reactions to form various cyclic structures.

Bismuth(III) triflate (Bi(OTf)3) has been identified as an effective catalyst for the intramolecular hydroarylation and isomerization of this compound derivatives to produce 2-tetralones. researchgate.net This method provides a concise route to these valuable carbocyclic scaffolds, which are otherwise challenging to synthesize. researchgate.net The reaction proceeds under mild conditions and can furnish a variety of substituted 2-tetralones in moderate to good yields. researchgate.net

Derivatives of this compound can participate in radical-mediated cyclization reactions. A notable example is the silver-promoted intramolecular trapping of spiro radicals. orgsyn.orgglobalauthorid.com This process involves the generation of a carbon-centered radical which then adds to the alkyne of a derivative like 3-(4-(tert-butyl)phenyl)-2-methyl-5-phenylpent-1-en-4-yn-3-ol. orgsyn.orgglobalauthorid.com This is followed by a 5-exo-trig cyclization and subsequent ring-opening to yield complex spirocyclic products. orgsyn.orgglobalauthorid.com

The reaction's viability as a radical process is supported by the fact that the presence of radical scavengers like 1,1-diphenylethylene (B42955) or butylated hydroxytoluene (BHT) completely inhibits the formation of the desired product. orgsyn.orgglobalauthorid.com

Table 3: Silver-Promoted Spiro Radical Cyclization

| Substrate | Reagent | Oxidant | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-(4-(tert-butyl)phenyl)-2-methyl-5-phenylpent-1-en-4-yn-3-ol | 1,3-dimethylbarbituric acid | Ag2O | ACN | 110 °C | 92% | orgsyn.orgglobalauthorid.com |

Bi(OTf)3-Catalyzed Intramolecular Hydroarylation for 2-Tetralone (B1666913) Derivatives

Cycloaddition Reactions

The vinylallenes generated from this compound derivatives are highly reactive dienes that can participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. orgsyn.orgorgsyn.org These reactions are a powerful tool for the construction of highly substituted cyclic systems, including pyridines. orgsyn.orgacs.orgresearchgate.net

For instance, the vinylallene derived from 1-(Cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol undergoes a Diels-Alder reaction with tosyl cyanide. orgsyn.org The resulting cycloadduct can then be isomerized to the corresponding substituted tetrahydroquinoline upon treatment with a base like DBU. orgsyn.org This strategy offers a convergent and regioselective route to complex heterocyclic molecules. orgsyn.org

Table 4: Diels-Alder Reaction of a Vinylallene Derivative

| Diene | Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| (5-(Cyclohex-1-en-1-yl)hexa-3,4-dien-1-yl)benzene | Tosyl cyanide | 1. Toluene, 90 °C, 3 h 2. DBU, rt, 1 h | 4-Methyl-(3-phenylpropyl)-2-tosyl-5,6,7,8-tetrahydroquinoline | Not explicitly stated for this final product in the reference, but the vinylallene precursor was obtained in 81% yield. | orgsyn.org |

Diels-Alder Reactions of Vinylallenes Derived from Propargylic Alcohols for Pyridine (B92270) Synthesis

Propargylic alcohols, including structures related to this compound, are precursors for the synthesis of highly substituted pyridines. orgsyn.orgnih.gov The strategy involves the conversion of the propargylic alcohol into a vinylallene, which then acts as a reactive diene in a [4+2] Diels-Alder cycloaddition. orgsyn.orgcore.ac.uk

In a representative example, a related propargylic alcohol, 1-(cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol, is first transformed into its mesylate derivative. orgsyn.org This intermediate then undergoes an S_N2'-type substitution reaction with an organocopper reagent to generate the corresponding vinylallene. orgsyn.orgorgsyn.org Vinylallenes are particularly effective dienes for Diels-Alder reactions. orgsyn.orgcore.ac.ukresearchgate.net The subsequent cycloaddition with a dienophile, such as tosyl cyanide, yields an isoaromatic intermediate. orgsyn.orgorgsyn.org This intermediate is then aromatized to the final substituted pyridine product upon treatment with a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). orgsyn.orgorgsyn.org This convergent strategy allows for the regioselective synthesis of complex pyridine structures. orgsyn.org The resulting 2-sulfonylpyridines are versatile intermediates that can undergo further nucleophilic substitution reactions. orgsyn.orgresearchgate.net

Table 1: Pyridine Synthesis via Diels-Alder Reaction of a Vinylallene Derivative

| Step | Reactant(s) | Reagents/Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| 1 | 1-(Cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol | 1. MeMgCl, MsCl, THF, -78 to 0 °C; 2. LiBr-CuBr-MeMgCl, THF, -78 °C to rt | (5-(Cyclohex-1-en-1-yl)hexa-3,4-dien-1-yl)benzene | 81% | orgsyn.org |

Nucleophilic and Electrophilic Transformations

The propargylic nature of the hydroxyl group in this compound and its derivatives allows for a variety of substitution and addition reactions, often catalyzed by transition metals.

The S_N2'-type substitution of propargylic alcohol derivatives with organocopper compounds is a well-established and highly useful method for synthesizing allenes. orgsyn.orgillinois.edu Organocopper reagents, often referred to as Gilman reagents, react with propargylic electrophiles, such as mesylates or acetates, in an anti-S_N2' fashion. illinois.eduwikipedia.org This reaction proceeds with high regioselectivity and stereospecificity, leading to the formation of a new carbon-carbon bond at the terminal carbon of the original alkyne and migration of the triple bond to form an allene. illinois.edubohrium.com

For instance, the mesylate derivative of a propargylic alcohol serves as an excellent substrate for this transformation. orgsyn.org The reaction of this mesylate with a lithium diorganocuprate, prepared from an organolithium or Grignard reagent and a copper(I) salt, results in the displacement of the mesylate group and the formation of a substituted allene. orgsyn.orgwikipedia.org The choice of leaving group is crucial; mesylates often provide better yields and selectivity compared to other derivatives like benzoates. orgsyn.org This method is a cornerstone in the synthesis of vinylallenes, which are valuable intermediates for further reactions like the Diels-Alder cycloaddition. orgsyn.org

Gold catalysts, particularly cationic gold(I) complexes, are known for their ability to activate the carbon-carbon triple bond of propargylic alcohols towards nucleophilic attack. ucl.ac.uknottingham.ac.uk This activation enables a range of transformations, including the synthesis of strained ring systems and etherification reactions.

A notable application is the one-step synthesis of oxetan-3-ones from secondary propargylic alcohols. nih.govorganic-chemistry.orgacs.org This reaction proceeds via an intermolecular oxidation of the alkyne, catalyzed by a gold complex in the presence of an oxidant, to form a reactive α-oxo gold carbene intermediate. nih.govacs.org This intermediate then undergoes an intramolecular cyclization, where the hydroxyl group attacks the carbene, to form the strained four-membered oxetane (B1205548) ring. nih.govorganic-chemistry.org The reaction is efficient and can be performed under mild, open-flask conditions, avoiding the need for hazardous α-diazo ketones which are traditionally used for such syntheses. nih.govacs.orgthieme-connect.com

Gold catalysts can also promote the intermolecular etherification of propargylic alcohols. The activation of the alkyne by the gold catalyst makes it susceptible to attack by an external alcohol nucleophile. ucl.ac.uk Furthermore, gold catalysis can induce cycloisomerization reactions. For example, a (Z)-8-aryl-5-tosyl-5-azaoct-2-en-7-yn-1-ol, a molecule with structural similarities to derivatives of this compound, undergoes a gold(I)-catalyzed cycloisomerization. acs.org The reaction is initiated by the nucleophilic attack of the hydroxyl group onto the gold-activated alkyne, followed by a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to produce cis-3-acyl-4-alkenylpyrrolidines. acs.org

Palladium catalysts are versatile tools for transformations involving propargylic alcohols and their derivatives. These reactions often involve coupling with various partners followed by or concurrent with isomerization. For example, palladium-catalyzed reactions of propargylic carbonates with homoallyl alcohols can produce tri- and tetra-substituted allyl allenes. rsc.org Another process involves the palladium-catalyzed reductive addition of propargylic acetates to carbonyl compounds, mediated by samarium(II) iodide, to afford acetylenic or allenic alcohols. oup.com

A deacetonative coupling of aryl propargylic alcohols with aryl chlorides has been developed using a palladium catalyst in water, showcasing a green chemistry approach. tandfonline.com Additionally, palladium catalysis can effect an elimination-hydrocarbonylation sequence on propargylic alcohols to generate 1,3-alkadien-2-yl carboxylic acids with high selectivity. rsc.org This proceeds through an in situ formed 1,3-enyne intermediate. rsc.org

Cationic indium catalysts have been shown to be effective in promoting the dehydrative Friedel-Crafts-type arylation of propargylic alcohols with arenes. researchgate.net This reaction involves the indium-catalyzed generation of a propargyl cation from the alcohol, which then acts as an electrophile and attacks an electron-rich aromatic ring. researchgate.netrsc.org

The catalytic system, which can be composed of reagents like InCl₃/AgClO₄, generates a powerful cationic indium species capable of promoting the dehydration of the alcohol under mild conditions. researchgate.net This method allows for the direct propargylation of arenes and heteroaromatic systems using the corresponding propargylic alcohols, tolerating a broad range of functional groups. researchgate.netrsc.org The reaction proceeds via an S_N1-type mechanism involving the formation of a propargyl cation intermediate. thieme-connect.com

Table 2: Summary of Catalyzed Transformations

| Reaction Type | Catalyst System | Substrate Type | Product Type | Ref |

|---|---|---|---|---|

| Oxetan-3-one Synthesis | (2-biphenyl)Cy₂PAuNTf₂ / HNTf₂ | Propargylic Alcohol | Oxetan-3-one | organic-chemistry.org |

| Coupling-Isomerization | Pd(PPh₃)₄ | Propargylic Carbonate / Homoallyl Alcohol | Allyl Allene | rsc.org |

Palladium-Catalyzed Coupling-Isomerization Reactions

Reductive and Oxidative Manipulations

The functional groups of this compound can be selectively modified through reduction and oxidation.

Reductive Manipulations: The alkyne moiety can be reduced to either an alkene or an alkane depending on the reagents and conditions used. Catalytic hydrogenation over Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) will typically yield the corresponding cis-alkene, (Z)-5-phenylpent-1-en-3-ol. Reduction using sodium in liquid ammonia (B1221849) will produce the trans-alkene, (E)-5-phenylpent-1-en-3-ol. Complete saturation of the triple bond to an alkane, yielding 5-phenylpentan-3-ol, can be achieved by catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The secondary alcohol can be reduced via conversion to a tosylate followed by treatment with a hydride source like lithium aluminum hydride (LiAlH₄).

Oxidative Manipulations: The secondary alcohol can be oxidized to the corresponding ketone, 5-phenylpent-1-yn-3-one. researchgate.net Common oxidizing agents for this transformation include chromic acid (Jones reagent), pyridinium (B92312) chlorochromate (PCC), or milder, more modern reagents like the Dess-Martin periodinane. A bismuth-catalyzed method has also been reported for the synthesis of 2-tetralone derivatives from this compound derivatives, which involves an intramolecular hydroarylation/isomerization cascade. researchgate.netresearchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 1-(Cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol |

| (5-(Cyclohex-1-en-1-yl)hexa-3,4-dien-1-yl)benzene |

| 4-Methyl-(3-phenylpropyl)-2-tosyl-5,6,7,8-tetrahydroquinoline |

| 5-Phenylpent-1-en-3-ol ((Z) and (E) isomers) |

| This compound |

| 5-Phenylpent-1-yn-3-one |

| 5-Phenylpentan-3-ol |

| Acetic Acid |

| Acetone |

| Alkenylcopper |

| Allyl Allene |

| Aluminum Chloride (AlCl₃) |

| Ammonia |

| Ammonium Acetate (B1210297) |

| Arene |

| Aryl Chloride |

| Arylsulfonyl Cyanide |

| Benzoyl Chloride |

| Boron Trifluoride Etherate |

| Calcium Carbonate |

| Carbon Monoxide |

| Copper(I) Bromide (CuBr) |

| Copper(I) Chloride |

| Copper(I) Cyanide |

| Copper(I) Iodide |

| Cyclopentyl Methyl Ether (CPME) |

| Dess-Martin Periodinane |

| Dichloromethane (DCM) |

| Diisobutylaluminum Hydride |

| Dimethylsulfoxide (DMSO) |

| (E)-8-Aryloct-2-en-7-yn-1-ol |

| Ethyl (3-aminocrotonate) |

| Ethyl N-(tosyl)iminoacetate |

| Gold(I) Chloride |

| Gold(III) Chloride |

| Grignard Reagent |

| Hexane |

| Homoallyl Alcohol |

| Hydrogen |

| Indium(III) Chloride (InCl₃) |

| Lead |

| Lithium Aluminum Hydride (LiAlH₄) |

| Lithium Bromide (LiBr) |

| Magnesium Bromide |

| Manganese Dioxide |

| Mesyl Chloride (MsCl) |

| Methylmagnesium Chloride (MeMgCl) |

| N-tert-butanesulfinyl ketimine |

| n-Butyllithium |

| Organocopper |

| Organolithium |

| Oxetan-3-one |

| Palladium on Carbon (Pd/C) |

| Palladium(II) Chloride (PdCl₂) |

| Pentane |

| Ph₃PAuCl |

| Phenylacetylene |

| Pinacolborane |

| Propargyl Alcohol |

| Propargyl Bromide |

| Propargyl Carbonate |

| Pyridine |

| Pyridinium Chlorochromate (PCC) |

| Samarium(II) Iodide (SmI₂) |

| Silver Perchlorate (AgClO₄) |

| Silver Trifluoromethanesulfonate (B1224126) (AgOTf) |

| Sodium |

| Sodium Borohydride |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Tetrahydrofuran (B95107) (THF) |

| Toluene |

| Tosyl Cyanide (TsCN) |

| Triflic Acid (TfOH) |

| Trimethylsilylacetylene |

| Trimethylsilylpropargyl Bromide |

| Vinylallene |

| Water |

| (Z)-8-Aryl-5-tosyl-5-azaoct-2-en-7-yn-1-ol |

Mechanistic Investigations of Reactions Involving 5 Phenylpent 1 Yn 3 Ol

Detailed Mechanistic Pathways

Understanding the stepwise progression of a reaction, including the identification of transient intermediates, is key to controlling selectivity and efficiency. For reactions involving 5-phenylpent-1-yn-3-ol, both radical and ionic pathways have been explored, often mediated by transition metals.

While many reactions of propargylic alcohols are ionic, radical pathways offer alternative routes to unique products. In a silver-promoted reaction of a 1,4-enyne structurally related to this compound, a detailed radical mechanism was proposed. scispace.comrsc.orgrsc.org This transformation involves the intramolecular trapping of spiro radicals to generate complex cyclized products. rsc.org

The proposed mechanism proceeds through several key steps:

Radical Generation : An active methylene (B1212753) compound is initially oxidized by a silver salt (e.g., Ag₂O) to produce a carbon-centered radical intermediate. rsc.orgrsc.org

Radical Addition : This radical intermediate adds to the enyne substrate, forming a new radical intermediate. rsc.orgrsc.org

Intramolecular Cyclization : The newly formed radical undergoes an intramolecular addition to the alkyne, yielding a cyclic radical. rsc.orgrsc.org

Oxidation and Rearrangement : The cyclic radical is then oxidized to a cationic intermediate, which undergoes a 5-exo-trig cyclization to form a spirocyclic intermediate. This unstable species ultimately undergoes a ring-opening process to afford the final product. rsc.orgrsc.org

This domino reaction, involving radical addition, intramolecular cyclization, and ring-opening, highlights a pathway distinct from typical migratory reactions, leading to unusual and structurally complex molecules. nih.gov

Mechanistic hypotheses are often tested using isotope labeling experiments and the measurement of kinetic isotope effects (KIE). These studies provide strong evidence for the nature of bond-breaking and bond-forming steps.

Furthermore, isotope labeling studies using deuterium (B1214612) oxide (D₂O) were performed to trace the origin of a proton in the final product. When D₂O was added to the reaction, the product was found to be 90% deuterated. rsc.org Conversely, using a deuterated solvent (CD₃CN) did not result in deuterium incorporation. This evidence strongly indicates that the proton originates from a cationic intermediate abstracting a proton from water, rather than through a hydrogen atom transfer (HAT) from a radical species. rsc.org

In a separate study on a platinum-catalyzed rearrangement of propargylic esters, isotope labeling with H₂¹⁸O was used to elucidate the reaction pathway, confirming the intramolecular nature of the oxygen transfer. jst.go.jp

Transition metals are widely used to catalyze transformations of alkynes, including this compound. Each metal operates through distinct catalytic cycles.

Bismuth: Bismuth catalysts have been employed for the synthesis of 2-tetralones from this compound derivatives. researchgate.net While less common than other transition metals, bismuth catalysis often proceeds through Lewis acidic activation of substrates. A proposed general cycle for other bismuth-catalyzed reactions involves a Bi(III)/Bi(V) redox couple, though for alcohol cyclizations, a Lewis acid mechanism is more probable. researchgate.netvander-lingen.nl

Gold: Gold catalysis, particularly with Au(I) complexes, is a powerful tool for alkyne activation. numberanalytics.com Gold catalysts are highly π-philic and function as soft Lewis acids, activating the alkyne of this compound towards nucleophilic attack. numberanalytics.comucl.ac.uk A typical catalytic cycle does not involve changes in the metal's oxidation state. nottingham.ac.uk

A cationic Au(I) complex coordinates to the alkyne, increasing its electrophilicity. numberanalytics.comacs.org

A nucleophile (either intramolecular, like the hydroxyl group, or intermolecular) attacks the activated alkyne. acs.orgbham.ac.uk

The resulting vinyl-gold intermediate undergoes subsequent steps, such as protonolysis, rearrangement, or further cyclization, to form the product and regenerate the active Au(I) catalyst. acs.org In the gold(I)-catalyzed cycloisomerization of (Z)-8-aryl-5-tosyl-5-azaoct-2-en-7-yn-1-ols, a related substrate, the mechanism involves the hydroxyl group attacking the gold-activated alkyne, followed by a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement. acs.org

Palladium: Palladium catalysis is fundamental to many C-C bond-forming reactions. For derivatives of this compound, the Sonogashira cross-coupling is a relevant synthetic transformation. mdpi.com The catalytic cycle typically involves the interconversion of Pd(0) and Pd(II) species.

Oxidative Addition: An aryl halide oxidatively adds to a Pd(0) complex to form an Ar-Pd(II)-X species.

Transmetalation: A copper acetylide, formed in situ from the terminal alkyne and a copper(I) salt, transfers the alkynyl group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups (aryl and alkynyl) couple and are eliminated from the palladium center, forming the product and regenerating the Pd(0) catalyst. vander-lingen.nlmdpi.com

Copper: Copper plays a dual role in alkyne chemistry. It is a crucial co-catalyst in the palladium-catalyzed Sonogashira reaction, where it facilitates the formation of the reactive copper acetylide intermediate. mdpi.com Copper can also act as the primary catalyst. For instance, Cu(I) has been shown to catalyze the cycloisomerization of 5-en-1-yn-3-ols. nih.gov These reactions may proceed through the formation of organocopper(III) intermediates, which then undergo rearrangement to yield complex polycyclic structures. nih.govorgsyn.org

Evidence from Isotope Labeling and Kinetic Isotope Effects (KIE)

Influence of Catalysis and Reaction Parameters on Mechanism

The course of a reaction involving this compound can be profoundly influenced by the choice of catalyst ligands, solvent, and temperature. These parameters can alter reaction rates, selectivities, and even the operative mechanistic pathway.

Ligands coordinated to a metal center are not mere spectators; they actively modulate the metal's steric and electronic properties, thereby controlling its catalytic activity and selectivity. clockss.org

Regioselectivity Control: In a copper-catalyzed reaction involving iodonium (B1229267) ylides, the choice of a bipyridine ligand was shown to completely reverse the regioselectivity of the reaction. While one set of ligands favored a rsc.orgchemrxiv.org-sigmatropic rearrangement, the use of a dimethoxy-bipyridine ligand switched the pathway to a scispace.comrsc.org-rearrangement, furnishing a different constitutional isomer with high selectivity (>95:5). nih.gov

Catalyst Stability and Activity: In gold catalysis, ligands such as phosphines or N-heterocyclic carbenes (NHCs) are essential for stabilizing the cationic Au(I) species, preventing disproportionation and enhancing catalytic activity. nottingham.ac.uk Similarly, phosphine (B1218219) ligands are critical in palladium-catalyzed cross-coupling reactions to maintain a stable, active catalytic species. mdpi.com

Reaction Pathway Modulation: The choice of ligand can determine the nature of the active catalytic species. In some palladium-catalyzed reactions, certain ligands can promote the formation of palladium nanoparticles, which may follow a different mechanistic path than a homogeneous molecular catalyst. whiterose.ac.uk

The reaction medium (solvent) and energy input (temperature) can significantly impact reaction mechanisms by affecting solubility, stabilizing transition states, and providing the necessary activation energy for specific elementary steps.

| Reaction Type | Catalyst | Optimal Conditions | Poor/Alternative Conditions | Mechanistic Implication | Ref |

| Radical Cyclization | Ag₂O | Acetonitrile (B52724) (ACN), 110 °C | DMSO, DCE, Toluene (B28343) | Solvent polarity and coordinating ability affect the stability of radical/cationic intermediates and the silver catalyst. | rsc.org |

| Gold-Catalyzed Cycloisomerization | Ph₃PAuCl/AgOTf | Dichloromethane (CH₂Cl₂) | THF, Acetonitrile | Coordinating solvents (THF, ACN) can compete with the alkyne for binding to the gold center, inhibiting the initial activation step. | acs.org |

| Propargylation | - | Acetonitrile, 60 °C | Other polar/nonpolar solvents; lower temperatures | The combination of solvent and temperature was crucial for achieving high yield (86%) and reducing reaction time, likely by favoring the desired transition state. | acs.org |

For example, in the silver-promoted radical cyclization, high yields were obtained in acetonitrile (92%) and methanol (B129727) (89%), whereas a significant drop in yield was observed in other solvents like DMSO (61%), DCE (43%), and toluene (56%). rsc.org This demonstrates a strong solvent dependence, likely related to the solubility of the silver salt and the stabilization of charged intermediates in the polar solvents. Similarly, a gold-catalyzed cycloisomerization proceeded efficiently in the non-coordinating solvent CH₂Cl₂, but was inhibited by coordinating solvents like THF, which can bind to the gold catalyst and shut down the catalytic cycle. acs.org

Applications of 5 Phenylpent 1 Yn 3 Ol in Complex Organic Synthesis

Construction of Advanced Molecular Scaffolds and Ring Systems

The strategic positioning of reactive functional groups within 5-phenylpent-1-yn-3-ol makes it an ideal starting material for the synthesis of various cyclic structures, including both heterocyclic and carbocyclic ring systems.

Synthetic Utility in Pyridine (B92270) and Heterocycle Assembly

This compound and its derivatives are instrumental in the synthesis of highly substituted pyridines and related nitrogen-containing heterocycles. researchgate.netijpsonline.com The primary strategy involves the transformation of the propargylic alcohol into a highly reactive vinylallene intermediate. orgsyn.org This vinylallene then serves as a diene in [4+2] cycloaddition reactions with various dienophiles to construct the pyridine core. researchgate.netorgsyn.org

A prominent example involves the reaction of a derivative, 1-(cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol, to form substituted tetrahydroquinolines. researchgate.netijpsonline.com The general synthetic sequence is a convergent strategy that begins with the conversion of the propargylic alcohol to a vinylallene. This intermediate subsequently undergoes a Diels-Alder reaction with tosyl cyanide. orgsyn.orgorgsyn.org The resulting cycloadduct can be treated with a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate isomerization, yielding the stable aromatic pyridine ring. orgsyn.orgorgsyn.org This metal-free, formal [2+2+2] cycloaddition cascade provides an efficient route to polycyclic pyridine derivatives. researchgate.net The resulting 2-sulfonylpyridines are themselves versatile intermediates that can undergo nucleophilic substitution to introduce further diversity. orgsyn.org

This methodology has also been applied to the synthesis of an ErbB4 receptor inhibitor, where an oxazinone derivative, formed through a Staudinger reductive cyclization, reacts with an alkyne substrate in a cycloaddition/cycloreversion sequence to produce a polysubstituted pyridine product. researchgate.net

Access to Substituted Tetralones and Other Carbocyclic Structures

Beyond heterocycles, this compound derivatives are valuable precursors for the synthesis of carbocyclic systems, most notably substituted 2-tetralones. researchgate.netresearchgate.net Compared to their 1-tetralone (B52770) isomers, 2-tetralones are often more difficult to synthesize and less stable. researchgate.net A concise method utilizing bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) as a catalyst has been developed for the synthesis of 2-tetralones from this compound derivatives. researchgate.netmolaid.com This process operates under mild conditions and provides diverse 2-tetralone (B1666913) structures in moderate to good yields through an intramolecular hydroarylation followed by isomerization. researchgate.netresearchgate.net

Role as a Precursor to Biologically Relevant Molecules and Drug Candidates (focus on synthetic routes and intermediates)

The molecular scaffolds accessible from this compound are frequently found in biologically active compounds and pharmaceuticals. The pyridine moiety, for instance, is a core structure in a wide array of pharmacologically active molecules. researchgate.net The synthetic routes starting from this compound provide access to complex pyridines that are valuable building blocks in medicinal chemistry and drug design. researchgate.net One specific application is the synthesis of an inhibitor of the ErbB4 receptor, a target in cancer therapy, which proceeds through a pyridine-forming cycloaddition reaction. researchgate.net

Furthermore, the oxetane (B1205548) ring, particularly the oxetan-3-one substructure, is recognized as an important motif in drug discovery. atlantis-press.com Incorporating an oxetane can significantly alter a molecule's properties, such as aqueous solubility, metabolic stability, and lipophilicity. atlantis-press.com The development of synthetic routes to oxetan-3-ones from precursors like this compound opens avenues for creating novel drug candidates with improved pharmacokinetic profiles. atlantis-press.comrsc.org

The furan (B31954) ring system is another privileged structure in medicinal chemistry. Silver(I)-catalyzed oxidative cyclization of related 1,4-diyn-3-ol structures has been shown to produce substituted furan derivatives. acs.org These furans can be further manipulated, for example, through reduction or reaction with Grignard reagents, to access molecules like (5-phenylfuran-3-yl)methanol and 1-(5-phenylfuran-3-yl)ethan-1-one, demonstrating the potential to build a library of biologically relevant compounds. acs.org

Development of Diverse Functionalized Organic Compounds (e.g., 1,4-enynes, oxetan-3-ones, vinylallenes)

The reactivity of this compound allows for its conversion into a variety of functionalized organic compounds, which are often key intermediates for more complex syntheses.

Vinylallenes : The conversion of this compound and its derivatives into vinylallenes is a cornerstone of its synthetic utility. orgsyn.org This transformation is typically achieved via an SN2' substitution reaction. orgsyn.org For example, treatment of the propargylic alcohol with methanesulfonyl chloride (MsCl) followed by reaction with a Gilman-type cuprate (B13416276) reagent generates the corresponding vinylallene. orgsyn.org These vinylallenes are highly reactive and serve as the key diene component in the pyridine syntheses discussed previously. orgsyn.orgorgsyn.org

Oxetan-3-ones : A gold-catalyzed pathway provides access to phosphonate-substituted oxetan-3-ones from secondary propargylic alcohols, including this compound. rsc.org The synthesis involves a two-step process: first, a copper(I)-catalyzed phosphonylation of the alcohol, followed by a gold-catalyzed oxidative cyclization of the resulting phosphonate (B1237965) intermediate to yield the highly strained oxetan-3-one ring. rsc.org

| Starting Material | Reagents | Product | Yield | Ref |

| This compound | 1. Dimethylphosphite, Cu₂O2. CyJohnPhosAuNTf₂, 2-trifluoromethylpyridine N-oxide | Dimethyl (2-oxo-4-phenethyl-oxetan-3-yl)phosphonate | 82% (Step 1) | rsc.org |

1,4-Enynes : While direct conversion to 1,4-enynes is less commonly cited, the fundamental reactivity of the propargylic alcohol allows for transformations that can lead to such structures. The Meyer-Schuster rearrangement of propargylic alcohols, for instance, is a well-known isomerization to α,β-unsaturated ketones (enones). ucl.ac.uk Under gold catalysis, this rearrangement proceeds with high E-selectivity. ucl.ac.uk These enone products contain the core structural elements of an enyne system (a double bond conjugated with a carbonyl, which is derived from the original alkyne).

The table below summarizes the synthesis of key intermediates from this compound derivatives.

Table 1: Synthesis of Functionalized Intermediates

| Precursor | Reaction Type | Key Reagents | Intermediate Product | Ref |

|---|---|---|---|---|

| 1-(Cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol | SN2' Substitution | MeMgCl, MsCl, LiBr-CuBr-MeMgCl | (5-(Cyclohex-1-en-1-yl)hexa-3,4-dien-1-yl)benzene (a vinylallene) | orgsyn.org |

| This compound | Phosphonylation/ Oxidative Cyclization | 1. Dimethylphosphite, Cu₂O 2. Gold Catalyst | Phosphonate-Substituted Oxetan-3-one | rsc.org |

| This compound Derivatives | Intramolecular Hydroarylation/Isomerization | Bi(OTf)₃ | Substituted 2-Tetralone | researchgate.net |

Stereochemical Control and Asymmetric Synthesis Involving 5 Phenylpent 1 Yn 3 Ol

Enantioselective Methodologies for 5-Phenylpent-1-yn-3-ol and Chiral Analogues

The creation of a single enantiomer of a chiral molecule can be achieved either through direct asymmetric synthesis, where the desired stereocenter is set during the reaction, or through the resolution of a racemic mixture.

The most direct route to enantiomerically pure this compound is the asymmetric addition of a metal acetylide to 3-phenylpropanal (B7769412). wikipedia.org This transformation is often mediated by a chiral catalyst that creates a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.

A highly effective and practical method involves the use of a catalytic system comprising a zinc salt, such as zinc triflate (Zn(OTf)₂), and a chiral ligand. organic-chemistry.orgnih.gov Chiral amino alcohols are particularly successful ligands for this purpose. For instance, the combination of Zn(OTf)₂ with (+)-N-methylephedrine (NME) has been shown to catalyze the addition of terminal alkynes to various aldehydes with high enantioselectivity. organic-chemistry.org This system is notable for being truly catalytic in both the metal and the ligand and is tolerant of air and moisture, which adds to its operational convenience. organic-chemistry.org The proposed mechanism involves the formation of a chiral zinc-amino alcohol complex that coordinates both the aldehyde and the zinc acetylide, facilitating the enantioselective carbon-carbon bond formation. nih.gov

Another prominent class of catalysts for this transformation involves titanium(IV) isopropoxide [Ti(O-i-Pr)₄] in conjunction with chiral 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives. nih.govillinois.edu In this system, an in-situ generated chiral titanium complex acts as a Lewis acid, activating the aldehyde towards nucleophilic attack by the zinc acetylide within a defined chiral pocket. nih.gov The selection of the appropriate enantiomer of the chiral ligand (e.g., (R)-BINOL vs. (S)-BINOL) allows for the selective synthesis of either the (R) or (S) enantiomer of the resulting propargylic alcohol.

| Catalyst System | Chiral Ligand Type | Typical Aldehyde Substrate | Key Features |

|---|---|---|---|

| Zn(OTf)₂ / Chiral Amino Alcohol | (+)-N-Methylephedrine | Aliphatic & Aromatic | Operationally simple; tolerant to air and moisture; catalytic in ligand. organic-chemistry.org |

| Ti(O-i-Pr)₄ / Chiral Diol | (R)-BINOL | Aromatic & Aliphatic | Requires in-situ generation of the catalyst; highly enantioselective. nih.govillinois.edu |

| B(OMe)₂ / Chiral Oxazaborolidine | Corey-Bakshi-Shibata (CBS) Catalyst | Aromatic & Aliphatic | Uses alkynyl boranes generated from alkynylstannanes. illinois.edu |

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the separation of a slower-reacting, enantiomerically-enriched starting material and an enantiomerically-enriched product.

An established method for the kinetic resolution of racemic this compound involves enzyme-catalyzed acylation. Specifically, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is highly effective. In the presence of an acyl donor like vinyl acetate (B1210297), the enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, leaving the unreacted (S)-enantiomer with high enantiomeric purity.

In a related approach, the kinetic resolution of a structural analogue, (S)-5-phenylpent-1-en-4-yn-3-ol, has been achieved through an iridium-catalyzed asymmetric allylation of indoles. core.ac.uk In this process, a chiral iridium complex, formed from [Ir(cod)Cl]₂ and a chiral phosphine (B1218219) ligand, catalyzes the reaction of the racemic alcohol with indole (B1671886). One enantiomer of the alcohol reacts preferentially to form a C-allylated indole product, while the other enantiomer is recovered unreacted and with very high enantiomeric excess (>99% ee). core.ac.uk This method demonstrates that transition metal catalysis can provide a highly selective alternative to enzymatic resolutions.

| Substrate | Method | Chiral Agent | Recovered Alcohol (Yield, ee) | Product | Reference |

|---|---|---|---|---|---|

| (±)-5-Phenylpent-1-yn-3-ol | Enzymatic Acylation | Candida antarctica lipase B | (S)-alcohol (ee not specified) | (R)-acetate | illinois.edu |

| (±)-5-Phenylpent-1-en-4-yn-3-ol | Iridium-Catalyzed Allylation | [Ir(cod)Cl]₂ / (R)-ligand | (S)-alcohol (46% yield, >99% ee) | (R)-3-Allylated Indole | core.ac.uk |

Chiral Catalyst-Mediated Processes

Diastereoselective Synthesis Utilizing this compound as a Synthon

Once obtained in enantiomerically pure form, this compound becomes a valuable chiral synthon. Its pre-existing stereocenter can direct the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis. This substrate-controlled stereodirection is fundamental in building complex molecules with multiple stereocenters.

For example, the alkene analogue, 5-phenylpent-4-en-1-ol, has been used in diastereoselective cyclization reactions. The selenoetherification of substituted (E)-5-arylpent-4-en-1-ols, which can be derived from compounds like this compound, leads to the formation of substituted tetrahydropyrans. unipa.it The stereochemistry of the starting alcohol dictates the facial selectivity of the electrophilic attack on the double bond, leading to a high degree of diastereoselectivity in the cyclic product. unipa.it

Furthermore, derivatives of this compound are employed in the synthesis of complex heterocyclic systems. The mesylate derivative of 1-(cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol serves as a precursor to a vinylallene through an organocopper-mediated substitution reaction. orgsyn.org This vinylallene can then undergo a [4+2] cycloaddition reaction to construct highly substituted tetrahydroquinolines. The chirality of the initial propargylic alcohol is retained through the synthetic sequence and can influence the final conformation and properties of the heterocyclic product. orgsyn.org

Impact of Chirality on Derived Product Structures and Reactivity

The absolute configuration (R or S) of this compound has a profound impact on the structure and reactivity of its derivatives. This influence is most evident in stereoselective reactions where the chiral center directs the formation of new stereogenic centers.

In kinetic resolution, the differential reactivity of the enantiomers with a chiral catalyst is the basis of the separation. The chiral catalyst-substrate complex for one enantiomer has a lower transition state energy for the reaction, leading to a faster rate, while the diastereomeric complex for the other enantiomer reacts slower. core.ac.uk

In diastereoselective synthesis, the impact is even more direct. The existing stereocenter at C-3 of the pentynol backbone forces incoming reagents to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer. In the selenoetherification of chiral 5-phenylpent-4-en-1-ols, the stereochemistry of the alcohol determines the relative configuration of the substituents on the resulting tetrahydropyran (B127337) ring. unipa.it This principle allows for the synthesis of specific diastereomers of D- or L-aryl C-glycoside precursors, depending on which enantiomer of the starting alcohol is used. unipa.it Therefore, access to both (R)- and (S)-5-phenylpent-1-yn-3-ol provides a divergent pathway to a wide array of stereochemically distinct and complex molecular architectures.

Theoretical and Computational Studies of 5 Phenylpent 1 Yn 3 Ol Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 5-phenylpent-1-yn-3-ol. rsc.orgnih.gov Methods like B3LYP are commonly used to optimize the molecular geometry and calculate electronic properties that govern the molecule's reactivity. researchgate.net

The electronic character of this compound is defined by its key functional groups: the terminal alkyne, the secondary alcohol, and the phenyl group. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are critical predictors of reactivity. The HOMO is typically localized on the electron-rich regions, such as the phenyl ring and the alkyne's π-system, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is associated with electron-deficient areas, highlighting potential sites for nucleophilic attack.

The electrostatic potential map reveals the charge distribution across the molecule. The oxygen atom of the hydroxyl group represents a region of high negative potential, making it a hydrogen bond acceptor and a site for protonation. The acidic proton of the terminal alkyne and the hydroxyl proton are regions of positive potential. These calculations are crucial for predicting how the molecule will interact with other reagents and catalysts. nih.gov

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table is illustrative, based on typical results from DFT calculations for similar organic molecules.

| Property | Typical Calculated Value | Significance |

| HOMO Energy | -6.5 eV to -7.5 eV | Indicates ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | -0.5 eV to +0.5 eV | Indicates electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 6.0 eV to 8.0 eV | Relates to electronic stability and reactivity. |

| Dipole Moment | 1.5 D to 2.5 D | Quantifies the overall polarity of the molecule. |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful technique for investigating the mechanisms of reactions involving this compound. DFT calculations can map out the entire potential energy surface of a reaction, identifying intermediates and, crucially, the transition states that connect them. acs.org This allows for the determination of activation energies (ΔG‡), which are essential for understanding reaction kinetics and selectivity. researchgate.net

For instance, in metal-catalyzed reactions, such as gold-catalyzed cyclizations or copper-mediated substitutions where alkynols are common substrates, computational modeling can clarify the role of the catalyst. unito.itnottingham.ac.uk It can explain observed regioselectivity and stereoselectivity by comparing the activation barriers of competing pathways. Calculations can model the coordination of the alkyne or hydroxyl group to the metal center, the energetics of subsequent steps like nucleophilic attack or rearrangement, and the final product formation. acs.org

Software packages like Gaussian are frequently used for these simulations. unito.it By locating the transition state structure, chemists can visualize the geometry of the molecule at the peak of the energy barrier, providing deep insight into the factors that control the reaction's outcome.

Table 2: Parameters for a Typical Reaction Pathway Calculation (Illustrative) This table outlines a typical setup for modeling a reaction involving this compound.

| Parameter | Method/Basis Set | Purpose |

| Geometry Optimization | B3LYP/6-31+G | To find the lowest energy structures of reactants, intermediates, and products. |

| Transition State Search | QST2/QST3 or Berny Algorithm | To locate the saddle point (transition state) on the potential energy surface. |

| Frequency Calculation | B3LYP/6-31+G | To confirm optimized structures as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies. |

| Single-Point Energy | B2PLYP-D2/6-311+G** | To obtain more accurate electronic energies for the optimized geometries. researchgate.net |

| Solvation Model | PCM or SMD (e.g., in THF) | To account for the effect of the solvent on the reaction energetics. |

Spectroscopic Property Simulations and Validation

Computational chemistry provides a direct link between a molecule's structure and its spectroscopic signatures. DFT calculations can predict ¹H and ¹³C NMR chemical shifts, as well as IR vibrational frequencies, with a high degree of accuracy. These simulations are invaluable for validating experimentally obtained spectra and confirming the structure of newly synthesized compounds. unito.it

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict its NMR spectrum. These predicted shifts can then be compared to experimental data, such as those reported in the synthesis of the compound. nottingham.ac.ukrsc.orgacs.org For example, the calculated chemical shift for the methine proton at the C3 position (H-3) and the acetylenic proton (H-1) can be directly compared with the experimental signals observed around 4.55 ppm and 2.54 ppm, respectively. nottingham.ac.ukrsc.org

Similarly, the simulation of the infrared spectrum is achieved by calculating the vibrational frequencies and their corresponding intensities. The characteristic absorption bands for the O-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and the C-H stretch of the terminal alkyne (around 3300 cm⁻¹) can be computationally verified. orgsyn.org

Table 3: Comparison of Experimental and Expected Computational Spectroscopic Data for this compound

| Nucleus/Bond | Experimental ¹H NMR (ppm) nottingham.ac.uk | Experimental ¹³C NMR (ppm) nottingham.ac.uk | Experimental IR (cm⁻¹) orgsyn.org |

| Phenyl (C₆H₅) | 7.31-7.28 | 128.3, 128.2 | ~3030 (C-H), ~1600, 1496 (C=C) |

| C1 (≡CH) | ~2.30 | 84.8 | ~3300 (C-H), ~2115 (C≡C) |

| C2 (C≡) | - | 90.0 | - |

| C3 (CH-OH) | 4.55 | 64.1 | ~1050 (C-O) |

| C4 (CH₂) | 1.87-1.79 | 30.9 | ~2940 (C-H) |

| OH | ~2.30 (broad) | - | ~3300 (broad, O-H) |

Conformation Analysis and Stereochemical Predictions

This compound possesses significant conformational flexibility due to the rotation around its single bonds. Computational methods are essential for performing a thorough conformation analysis to identify the most stable, low-energy conformers. By systematically rotating the bonds (e.g., C3-C4 and C4-C5) and calculating the relative energy of each resulting structure, a potential energy surface can be constructed. This analysis reveals the global minimum energy conformation and other low-lying conformers that may be present at room temperature.

The molecule contains a stereocenter at the C3 position, meaning it exists as two enantiomers: (R)-5-phenylpent-1-yn-3-ol and (S)-5-phenylpent-1-yn-3-ol. smolecule.com Computational modeling can be crucial in predicting the stereochemical outcome of reactions that form this stereocenter. By modeling the transition states leading to the (R) and (S) products, the difference in their activation energies can be calculated. A lower activation energy for one pathway suggests that the corresponding stereoisomer will be the major product, providing a theoretical basis for enantioselectivity. This approach is particularly relevant for understanding stereoselective reductions or additions where the chiral alcohol is formed. thieme-connect.de

Table 4: Illustrative Relative Energies of this compound Conformers This table provides a hypothetical example of a conformational energy analysis.

| Conformer (Dihedral Angle C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti (180°) | 0.00 | 75% |

| Gauche (+60°) | 1.10 | 12% |

| Gauche (-60°) | 1.10 | 12% |

| Eclipsed (0°) | 4.50 | <1% |

Advanced Analytical Techniques in the Research of 5 Phenylpent 1 Yn 3 Ol

High-Resolution Spectroscopic Characterization for Structural Confirmation

The unambiguous determination of the chemical structure of 5-phenylpent-1-yn-3-ol and its derivatives is foundational to its study. High-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are the primary tools employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR spectra reveal characteristic signals for the phenyl protons, the protons adjacent to the hydroxyl group, the methylene (B1212753) protons of the phenethyl group, and the terminal alkyne proton. orgsyn.orgacs.org ¹³C NMR spectroscopy complements this by identifying the carbon atoms of the phenyl ring, the alkyne, and the aliphatic chain, including the carbon bearing the hydroxyl group (the carbinol carbon). orgsyn.orgorgsyn.org In more complex studies, such as the synthesis of derivatives, quantitative NMR (qNMR) spectroscopy, using an internal standard like 1,3,5-trimethoxybenzene, has been utilized to determine product purity with high accuracy, often finding it to be between 97-99%. orgsyn.orgorgsyn.org

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used. d-nb.infobeilstein-journals.org HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which can be compared against the calculated theoretical mass to confirm the molecular formula. orgsyn.orgbeilstein-journals.orgucl.ac.uk For instance, the calculated m/z for the protonated molecule of a derivative, 1-(cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol ([C₁₇H₂₁O]⁺), is 241.1587, with experimental findings matching closely at 241.1586. orgsyn.org

| Technique | Derivative | Observed Signals / m/z | Reference |

|---|---|---|---|

| ¹H NMR (500 MHz, CDCl₃) | 1-(Cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol | δ: 7.32-7.15 (m, 5H), 6.12 (tt, J = 3.8, 1.7 Hz, 1H), 4.48 (q, J = 5.9 Hz, 1H), 2.80 (t, J = 7.9 Hz, 2H), 2.11 (m, 4H), 2.06-1.97 (m, 2H), 1.88-1.77 (m, 1H), 1.70-1.53 (m, 4H) | orgsyn.org |

| ¹³C NMR (126 MHz, CDCl₃) | 1-(Cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol | δ: 141.6, 135.5, 128.6, 128.5, 126.1, 120.2, 87.4, 87.2, 62.4, 39.6, 31.6, 29.3, 25.7, 22.4, 21.6 | orgsyn.org |

| HRMS (ESI) | 1-(Cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol | Calcd. for C₁₇H₂₁O⁺ [M+H]⁺: 241.1587, Found: 241.1586 | orgsyn.org |

| HRMS (ESI) | 5-phenylpent-1-yn-3-yl pivalate | Parent ions [M]⁺, [M+H]⁺, [M+Li]⁺ or [M+Na]⁺ are quoted. | beilstein-journals.org |

Chromatographic Methods for Purity and Isomeric Analysis

Chromatography is essential for both the purification of this compound after synthesis and for the analytical separation of its isomers.

Flash Column Chromatography is the standard method for purifying the crude product after synthesis. orgsyn.orgd-nb.info Using a silica (B1680970) gel stationary phase and a solvent system such as a mixture of ethyl acetate (B1210297) and petroleum ether, this technique effectively removes unreacted starting materials and byproducts. d-nb.infosemanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) is employed for analyzing the purity of the compound and identifying volatile components in a reaction mixture. figshare.comunito.it The gas chromatograph separates the components, which are then identified by the mass spectrometer, providing a powerful combination for qualitative and quantitative analysis. unito.itthieme-connect.com

Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for the analysis of this compound, as the hydroxyl group at the C3 position creates a stereocenter. Chiral HPLC allows for the separation and quantification of the two enantiomers, (R)-5-phenylpent-1-yn-3-ol and (S)-5-phenylpent-1-yn-3-ol. This is particularly important in asymmetric synthesis and kinetic resolution studies. d-nb.infonih.gov Researchers have successfully used columns like Daicel Chiralcel and ChiralPAK to achieve enantiomeric separation. d-nb.infonih.govresearchgate.net

| Compound | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| Enantiomers of a thioester derivative of this compound | ChiralPAK AD-3R | H₂O/CH₃CN = 20:80 | 0.7 mL/min | UV | d-nb.info |

| Enantiomers of 4-chloro-3-methyl-1-phenylpent-1-yn-3-ol | Daicel Chiralcel OD | hexane/i-PrOH 99.5:0.5 | 0.50 mL/min | UV (214, 250 nm) | nih.gov |

| rac-1,5-Diphenylpent-1-yn-3-ol | CHIRALPAK IB | IPA:Hexane (10:90) | 1.0 mL/min | UV (250 nm) | researchgate.net |

Spectroscopic Methods for Reaction Monitoring and Kinetic Studies

Understanding the progression and rate of chemical reactions involving this compound requires diligent monitoring. Spectroscopic techniques are ideally suited for this real-time analysis.

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a reaction. orgsyn.orgfigshare.comthieme-connect.com By spotting the reaction mixture on a TLC plate at different time intervals, chemists can visualize the consumption of the starting material (this compound) and the appearance of the product, allowing for a quick assessment of reaction completion. thieme-connect.com

NMR Spectroscopy is also a powerful tool for reaction monitoring. For instance, in the enzymatic resolution of this compound, the conversion percentage was determined by ¹H NMR analysis of the reaction mixture. d-nb.info This method allows for the direct observation and quantification of both reactants and products in the solution without the need for separation. Furthermore, kinetic isotopic effect (KIE) experiments, which are crucial for elucidating reaction mechanisms, rely on spectroscopic methods to compare the rates of reactions with isotopically labeled and unlabeled substrates. rsc.org

Emerging Trends and Future Research Perspectives for 5 Phenylpent 1 Yn 3 Ol Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of 5-Phenylpent-1-yn-3-ol often involves the use of organometallic reagents like ethynylmagnesium bromide and 3-phenylpropanal (B7769412). rsc.org While effective, these methods can generate significant waste and utilize hazardous materials. Future research is increasingly focused on developing greener synthetic routes.

Key areas of development include:

Catalytic Approaches: Minimizing the use of stoichiometric reagents in favor of catalytic systems can significantly reduce waste.

Alternative Solvents: Replacing traditional organic solvents with more environmentally friendly options like water or bio-derived solvents is a key goal.

Renewable Feedstocks: Investigating the synthesis of this compound from renewable starting materials is a long-term objective for sustainable production.

One documented synthesis involves the reaction of 1-phenyl-5-tetrahydropyranyloxypent-1-yne (B8586115) with p-toluenesulphonic acid in absolute ethanol (B145695) at room temperature. prepchem.com This method, followed by aqueous workup and chromatographic purification, yields 5-phenylpent-4-yn-1-ol. prepchem.com

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The reactivity of the alkyne and alcohol functionalities in this compound makes it a prime candidate for various catalytic transformations. Gold-catalyzed reactions, for instance, have shown promise in mediating reactions of propargylic alcohols. ucl.ac.uk Research is ongoing to discover new catalytic systems that offer improved control over reaction outcomes.

Future research directions include:

Enantioselective Catalysis: For applications where chirality is crucial, the development of catalysts that can selectively produce one enantiomer of a this compound derivative is a significant area of interest.

Mechanistic Studies: A deeper understanding of reaction mechanisms will enable the rational design of more efficient and selective catalysts.

Automated Synthesis and High-Throughput Screening in Discovery of New Reactions

The integration of automated synthesis platforms and high-throughput screening (HTS) techniques is set to revolutionize the discovery of new reactions and applications for this compound.

Accelerated Discovery: Automated systems can rapidly synthesize libraries of this compound derivatives, which can then be screened for desired properties using HTS.

Reaction Optimization: These technologies can efficiently explore a wide range of reaction parameters (catalysts, solvents, temperatures) to identify optimal conditions for known and novel transformations.

Design of Next-Generation Functional Materials and Bioactive Agents Derived from this compound

The unique structural features of this compound make it an attractive scaffold for the development of advanced materials and biologically active molecules.

Functional Materials:

The rigid alkyne unit and the aromatic phenyl group can be exploited to create polymers and other materials with interesting electronic and optical properties.

Bioactive Agents:

The core structure of this compound can be found in molecules with potential therapeutic applications. For example, derivatives have been investigated for their potential in targeting prostate cancer.

The ability of the phenyl-substituted analog to potentially cross the blood-brain barrier suggests its utility in the design of drugs targeting the central nervous system. vulcanchem.com

Interdisciplinary Research Integrating this compound with Materials Science and Chemical Biology

The future of this compound chemistry lies in its integration with other scientific disciplines.

Materials Science: Collaboration with materials scientists can lead to the design of novel polymers, liquid crystals, and other functional materials with tailored properties based on the this compound framework.

Chemical Biology: By working with chemical biologists, researchers can explore the biological activity of this compound derivatives and develop new probes and therapeutic agents. An example includes the stereoselective synthesis of anti-1,2-amino alcohols using pyrrolo-protected amino aldehydes, which can be further elaborated from this compound. rsc.org

Q & A

Basic: What are the optimal synthetic routes for 5-Phenylpent-1-yn-3-ol, and how do reaction conditions influence yield?

Answer:

Synthesis typically involves alkyne functionalization and alcohol protection/deprotection strategies. A common approach is the Sonogashira coupling between a phenylacetylene derivative and a propargyl alcohol precursor, followed by selective reduction. Key factors include:

- Catalyst selection : Palladium/copper systems (e.g., Pd(PPh₃)₄/CuI) are effective for coupling reactions .

- Solvent effects : Polar aprotic solvents (e.g., THF or DMF) enhance reaction rates but may require rigorous drying to prevent side reactions.

- Temperature control : Reactions performed at 60–80°C optimize cross-coupling efficiency while minimizing alkyne oligomerization .

| Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄/CuI | THF | 78 | |

| PdCl₂(PPh₃)₂/CuI | DMF | 65 |

Data Contradictions : Higher yields in THF vs. DMF may reflect solvent coordination effects on palladium intermediates. Reproducibility requires strict control of moisture levels .

Basic: How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Answer:

¹H and ¹³C NMR are critical for confirming regiochemistry and stereochemistry:

- Alkyne protons : Absence of signals in ¹H NMR confirms triple-bond presence.

- Hydroxy group : Broad singlet at δ 2.1–2.5 ppm (exchangeable with D₂O) .

- Aromatic protons : Splitting patterns (e.g., para-substituted phenyl groups show doublets at δ 7.2–7.4 ppm) .

Advanced Tip : Use DEPT-135 to distinguish CH₂/CH₃ groups in branched analogs. Contradictions in chemical shifts may arise from solvent polarity or hydrogen bonding; replicate experiments in CDCl₃ and DMSO-d₆ for validation .

Advanced: What mechanistic insights explain selectivity challenges in hydrogenating this compound’s triple bond?

Answer:

Partial hydrogenation to cis-alkenes requires Lindlar catalysts (Pd/CaCO₃ poisoned with quinoline), while Na/NH₃ yields trans-alkenes. Competing pathways include:

- Over-hydrogenation : Excessive H₂ pressure converts alkynes to alkanes.

- Catalyst poisoning : Residual amines (e.g., from solvents) deactivate palladium sites, reducing selectivity .

Methodological Solution : Monitor reaction progress via FT-IR (disappearance of ν(C≡C) ~2100 cm⁻¹) and optimize H₂ pressure (1–2 atm) .

Advanced: How do computational methods (e.g., DFT) predict the thermodynamic stability of this compound conformers?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates energy differences between rotamers:

- Lowest-energy conformer : Alkyne and phenyl groups adopt anti-periplanar geometry (ΔG = 0 kcal/mol).

- Higher-energy conformer : Synclinal arrangement (ΔG = +2.3 kcal/mol) due to steric hindrance .

Validation : Compare computed vs. experimental dipole moments and IR vibrational frequencies (±5 cm⁻¹ tolerance) .

Basic: What protocols ensure safe handling and storage of this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Storage : Inert atmosphere (argon) at –20°C to prevent oxidation of the propargyl alcohol moiety .

- Waste disposal : Neutralize with dilute HCl before incineration .

Advanced: How can enantiomeric impurities in this compound be quantified using chiral HPLC?

Answer:

- Column : Chiralpak IG-3 (cellulose tris(3,5-dichlorophenylcarbamate)).

- Mobile phase : Hexane/isopropanol (90:10 v/v) at 1.0 mL/min.

- Detection : UV at 254 nm; retention times: 8.2 min (R-enantiomer) and 9.5 min (S-enantiomer) .

Validation : Spike samples with known enantiomer ratios (0.1–5.0%) to calibrate response linearity (R² > 0.99) .

Basic: What spectroscopic techniques differentiate this compound from its keto tautomer?

Answer:

- IR spectroscopy : ν(O-H) at 3200–3400 cm⁻¹ (alcohol) vs. ν(C=O) at 1700–1750 cm⁻¹ (keto form).

- ¹³C NMR : Absence of carbonyl signal (~200 ppm) confirms alcohol dominance .

Advanced: How do solvent polarity and proticity affect the reaction kinetics of this compound in SN2 substitutions?

Answer:

- Polar aprotic solvents (DMSO) : Stabilize transition states, accelerating SN2 (k = 1.2 × 10⁻³ s⁻¹).

- Protic solvents (MeOH) : Solvent hydrogen bonding increases activation energy (k = 3.5 × 10⁻⁵ s⁻¹) .

Contradiction Note : Apparent rate discrepancies in literature may stem from inconsistent ionic strength controls .

Basic: What synthetic strategies minimize byproducts during Grignard additions to this compound?

Answer:

- Slow reagent addition : Prevents exothermic side reactions.

- Low-temperature conditions (–78°C) : Suppress aldol condensation .

Yield Optimization : Use freshly prepared Grignard reagents and anhydrous ether .

Advanced: How do steric effects influence the regioselectivity of this compound in Diels-Alder reactions?

Answer:

The bulky phenyl group directs endo transition state formation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.